molecular formula C30H30O4 B14254486 (2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol CAS No. 220641-23-6

(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol

Cat. No.: B14254486
CAS No.: 220641-23-6
M. Wt: 454.6 g/mol
InChI Key: WUIDAXLHSGDZMP-NDEPHWFRSA-N
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Description

(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol is an organic compound with a complex structure that includes methoxyphenyl and triphenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of a phenol derivative.

    Attachment of the Triphenylmethoxy Group: This step often involves the reaction of triphenylmethanol with an appropriate halide or ester.

    Final Assembly: The final step involves the coupling of the methoxyphenyl and triphenylmethoxy groups to the propan-2-ol backbone under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and triphenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary, but typical reagents include halides and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.

    Receptor Binding: It can bind to specific receptors, altering cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(4-Hydroxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol
  • (2S)-1-[(4-Methoxyphenyl)methoxy]-3-(diphenylmethoxy)propan-2-ol

Uniqueness

(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

220641-23-6

Molecular Formula

C30H30O4

Molecular Weight

454.6 g/mol

IUPAC Name

(2S)-1-[(4-methoxyphenyl)methoxy]-3-trityloxypropan-2-ol

InChI

InChI=1S/C30H30O4/c1-32-29-19-17-24(18-20-29)21-33-22-28(31)23-34-30(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,28,31H,21-23H2,1H3/t28-/m0/s1

InChI Key

WUIDAXLHSGDZMP-NDEPHWFRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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